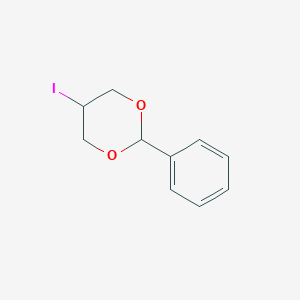
5-Iodo-2-phenyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-phenyl-1,3-dioxane, also known as IPhOx, is a chiral and versatile organocatalyst that has been widely used in various chemical reactions. It is a cyclic peroxide that has an iodo-substituted phenyl group attached to it, making it a powerful oxidant and an efficient catalyst.
Aplicaciones Científicas De Investigación
5-Iodo-2-phenyl-1,3-dioxane has been used as a catalyst in various chemical reactions, such as epoxidation, oxidation, and amination. It has shown excellent enantioselectivity and high catalytic activity in these reactions, making it a valuable tool for synthetic chemists. 5-Iodo-2-phenyl-1,3-dioxane has also been used in the synthesis of natural products and pharmaceuticals, demonstrating its potential in drug discovery.
Mecanismo De Acción
The mechanism of action of 5-Iodo-2-phenyl-1,3-dioxane involves the formation of an active oxygen species, which can transfer an oxygen atom to the substrate. The resulting intermediate then undergoes a rearrangement, leading to the formation of the desired product. The chiral nature of 5-Iodo-2-phenyl-1,3-dioxane is due to the presence of a chiral center in the molecule, which controls the stereochemistry of the reaction.
Efectos Bioquímicos Y Fisiológicos
5-Iodo-2-phenyl-1,3-dioxane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic, making it a safe and useful catalyst for laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Iodo-2-phenyl-1,3-dioxane as a catalyst in laboratory experiments include its high catalytic activity, excellent enantioselectivity, and ease of synthesis. It is also stable and can be stored for a long time without degradation. However, one limitation of 5-Iodo-2-phenyl-1,3-dioxane is its sensitivity to air and moisture, which can affect its catalytic activity. It also requires the use of a base and oxygen, which can increase the cost and complexity of the reaction.
Direcciones Futuras
There are several future directions for the research and development of 5-Iodo-2-phenyl-1,3-dioxane. One area of interest is the optimization of the reaction conditions to improve the yield and selectivity of the reaction. Another direction is the expansion of its applications in other chemical reactions, such as C-H activation and cross-coupling reactions. Additionally, the use of 5-Iodo-2-phenyl-1,3-dioxane in asymmetric catalysis for the synthesis of chiral compounds is an area of active research. Overall, 5-Iodo-2-phenyl-1,3-dioxane has shown great potential in various chemical reactions and is expected to play an important role in synthetic chemistry in the future.
Conclusion:
In conclusion, 5-Iodo-2-phenyl-1,3-dioxane is a versatile and powerful organocatalyst that has been widely used in various chemical reactions. Its high catalytic activity, excellent enantioselectivity, and ease of synthesis make it a valuable tool for synthetic chemists. The mechanism of action of 5-Iodo-2-phenyl-1,3-dioxane involves the formation of an active oxygen species, which can transfer an oxygen atom to the substrate, leading to the formation of the desired product. Although there are limitations to its use, such as its sensitivity to air and moisture, 5-Iodo-2-phenyl-1,3-dioxane has shown great potential in various chemical reactions and is expected to play an important role in synthetic chemistry in the future.
Métodos De Síntesis
The synthesis of 5-Iodo-2-phenyl-1,3-dioxane involves the reaction of phenyl iodide with 1,2-dioxane in the presence of a base and oxygen. The reaction proceeds through a radical mechanism, and the resulting product is a yellow crystalline solid. The yield of 5-Iodo-2-phenyl-1,3-dioxane can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and the amount of reagents used.
Propiedades
Número CAS |
146651-25-4 |
|---|---|
Nombre del producto |
5-Iodo-2-phenyl-1,3-dioxane |
Fórmula molecular |
C10H11IO2 |
Peso molecular |
290.1 g/mol |
Nombre IUPAC |
5-iodo-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C10H11IO2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Clave InChI |
SQRMOYRVKLTDOY-UHFFFAOYSA-N |
SMILES |
C1C(COC(O1)C2=CC=CC=C2)I |
SMILES canónico |
C1C(COC(O1)C2=CC=CC=C2)I |
Sinónimos |
1,3-Dioxane,5-iodo-2-phenyl-,trans-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



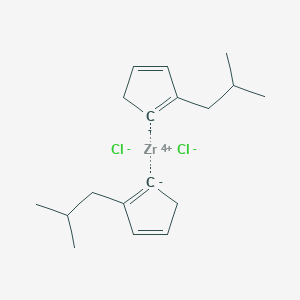
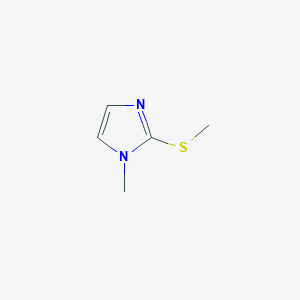
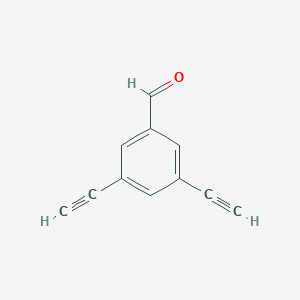

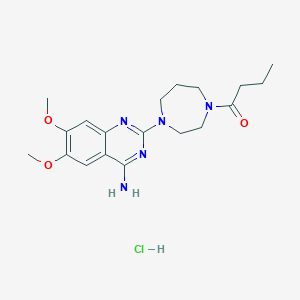
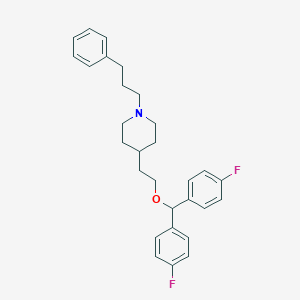
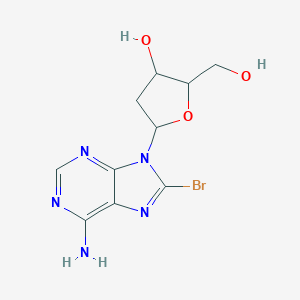
![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)
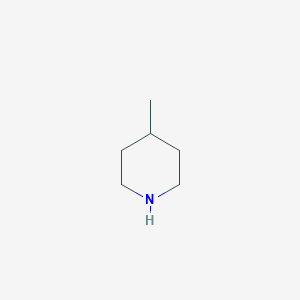
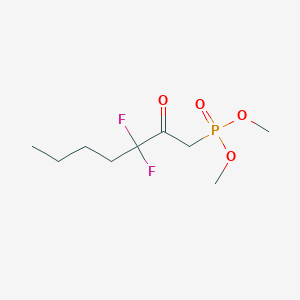
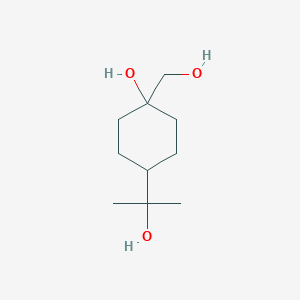
![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)
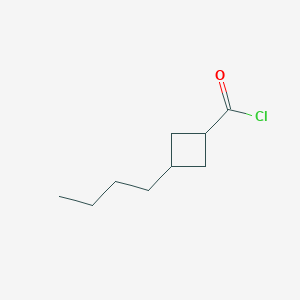
![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)